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Compound of Interest

Compound Name:
(1S,3S)-3-Aminomethyl-

cyclopentanol

Cat. No.: B587878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro and in vivo comparison of drugs derived from a

(1S,3S)-3-aminomethyl-cyclopentanol core structure, focusing on their role as inhibitors of γ-

aminobutyric acid aminotransferase (GABA-AT). The primary compounds discussed are the

next-generation investigational drug CPP-115 ((1S,3S)-3-amino-4-difluoromethylene-1-

cyclopentanoic acid) and the established pharmaceutical Vigabatrin. By inhibiting GABA-AT,

these drugs increase the concentration of the inhibitory neurotransmitter GABA in the brain, a

key mechanism for the treatment of epilepsy and addiction disorders.[1][2][3]

In Vitro and In Vivo Data Summary
The following tables summarize the quantitative data from various studies to provide a clear

comparison of the performance of CPP-115 and Vigabatrin.

Table 1: In Vitro Potency Against GABA-AT
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Compound In Vitro Potency
Fold Difference vs.
Vigabatrin

Reference(s)

CPP-115
Significantly more

potent
>100x [2]

Vigabatrin Baseline 1x [2]

Table 2: In Vivo Efficacy in Preclinical Models

Indication
Animal
Model

CPP-115
Effective
Dose

Vigabatri
n
Effective
Dose

Fold
Differenc
e in
Potency

Key
Outcome
s

Referenc
e(s)

Infantile

Spasms

Multiple-hit

rat model

0.1-1

mg/kg/day

>100

mg/kg/day
>100x

Reduction

in spasms
[4][5]

Cocaine

Addiction

Cocaine-

induced

dopamine

increase

(rat model)

0.5 mg/kg 300 mg/kg 600x

Blockade

of cocaine-

induced

dopamine

increase

[6]

Cocaine

Addiction

Conditione

d place

preference

(rat model)

1.0 mg/kg 300 mg/kg 300x

Blockade

of cocaine-

induced

conditione

d place

preference

[6]

Table 3: In Vivo Pharmacodynamic Effects in Humans
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Parameter
CPP-115 (80
mg/day)

Vigabatrin (3
g/day )

Key Findings Reference(s)

Brain GABA+

Increase
52% to 141% ~60%

CPP-115

achieves

comparable or

greater increases

in brain GABA at

a significantly

lower dose.

[7]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these GABA-AT inhibitors and a

typical experimental workflow for their evaluation.
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Caption: Mechanism of action of CPP-115 and Vigabatrin.
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Caption: Evaluation workflow for GABA-AT inactivators.

Detailed Experimental Protocols
In Vitro GABA-AT Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of GABA-AT and is crucial for determining the

inhibitory potency of compounds like CPP-115 and Vigabatrin.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against GABA-AT.

Materials:

Purified GABA-AT enzyme

γ-aminobutyric acid (GABA)

α-ketoglutarate (α-KG)

Nicotinamide adenine dinucleotide phosphate (NADP+)

Succinic semialdehyde dehydrogenase (SSDH)

Potassium pyrophosphate buffer (pH 8.5)

Test compounds (CPP-115, Vigabatrin) dissolved in a suitable solvent

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare Reagent Solutions: Prepare stock solutions of GABA, α-KG, NADP+, and SSDH in

potassium pyrophosphate buffer.

Prepare Assay Mixture: In each well of the 96-well plate, prepare an assay mixture

containing GABA, α-KG, NADP+, and a saturating amount of SSDH.
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Inhibitor Pre-incubation: Add varying concentrations of the test compounds (CPP-115 or

Vigabatrin) to the assay mixture. Include a control group with no inhibitor. Pre-incubate the

plate at a constant temperature (e.g., 25°C) for a defined period to allow for time-dependent

inhibition.

Initiate Reaction: Add a known amount of purified GABA-AT to each well to initiate the

enzymatic reaction.

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance

at 340 nm at regular intervals. The rate of increase in absorbance is directly proportional to

the rate of NADPH production, which reflects GABA-AT activity.

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the

percentage of GABA-AT activity against the logarithm of the inhibitor concentration and fit the

data to a suitable dose-response curve to determine the IC50 value.

In Vivo Multiple-Hit Rat Model of Infantile Spasms
This preclinical model is utilized to evaluate the efficacy and tolerability of potential treatments

for infantile spasms.[1][4]

Objective: To compare the anti-spasm efficacy and tolerability of CPP-115 and Vigabatrin in a

rat model of infantile spasms.

Animal Model: Male Sprague-Dawley rat pups.

Procedure:

Induction of Spasms:

On postnatal day 3 (PN3), induce a brain injury via intracerebral injections of doxorubicin

and lipopolysaccharide.

On postnatal day 5 (PN5), administer an intraperitoneal (i.p.) injection of p-

chlorophenylalanine to further provoke spasms.

Drug Administration:
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From PN4 to PN12, administer daily i.p. injections of CPP-115 (e.g., 0.1, 1, or 5 mg/kg),

Vigabatrin (at previously determined effective doses), or a vehicle control. A randomized,

blinded study design is employed.

Monitoring and Endpoints:

Spasm Frequency: Conduct intermittent video or video-EEG monitoring to quantify the

frequency of behavioral and electroclinical spasms.

Tolerability: Monitor daily body weight, survival rates, and neurodevelopmental reflexes

(e.g., surface righting, negative geotaxis).

Cognitive Function: Assess visuospatial learning and memory using tests such as the

Barnes maze at a later postnatal stage (e.g., PN16-19).

Data Analysis:

Use appropriate statistical methods, such as a linear mixed model, to compare the effects

of CPP-115, Vigabatrin, and vehicle on spasm frequency, mortality, weight gain, and

neurodevelopmental outcomes.

Discussion and Conclusion
The presented data demonstrates that CPP-115, a derivative of the (1S,3S)-3-aminomethyl-
cyclopentanol scaffold, is a significantly more potent inhibitor of GABA-AT than Vigabatrin.

This increased potency is observed both in vitro and in vivo across different preclinical models

of neurological disorders.[2][4][6] Notably, in a rat model of infantile spasms, CPP-115 was

effective at doses over 100 times lower than Vigabatrin and exhibited better tolerability.[4]

Furthermore, in models relevant to addiction, CPP-115 demonstrated efficacy at doses 300 to

600 times lower than Vigabatrin.[6]

Early clinical data in humans supports the preclinical findings, showing that CPP-115 can

produce a robust increase in brain GABA levels at substantially lower doses than Vigabatrin.[7]

A significant advantage of CPP-115 is its reported lower risk of retinal toxicity, a serious

adverse effect associated with long-term Vigabatrin use.[4][9]
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In conclusion, CPP-115 represents a promising next-generation GABA-AT inhibitor with a

potentially improved efficacy and safety profile compared to Vigabatrin. Its development

highlights the therapeutic potential of targeting the GABAergic system with novel compounds

derived from the cyclopentane scaffold. Further clinical investigation is warranted to fully

elucidate its therapeutic benefits and long-term safety in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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